

Application Note: 5-Cyclopropyl-2-methylanisole in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 5-Cyclopropyl-2-methylanisole

Cat. No.: B13695752

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Executive Summary

5-Cyclopropyl-2-methylanisole (CAS: 2751964-57-3) represents a high-value "privileged structure" in modern medicinal chemistry. It combines the metabolic robustness of the cyclopropyl moiety with the versatile synthetic handle of an anisole ring.

This guide details the strategic application of this building block. Unlike standard alkyl-anisoles, the cyclopropyl group at the C5 position acts as a "metabolic shield," blocking common sites of CYP450-mediated oxidation while enhancing lipophilicity (

) without the entropic penalty of flexible alkyl chains. This molecule serves as a critical intermediate for Type II Kinase Inhibitors, GPCR ligands, and bi-aryl ether drug candidates.

Chemical Profile & Strategic Value

Structural Logic

The molecule features a trisubstituted benzene ring with a specific substitution pattern that maximizes pharmacological utility:

- C1-Methoxy (

): A masked phenol. It serves as a robust protecting group during upstream synthesis and can be selectively demethylated to reveal the phenolic hydroxyl for ether/ester linkage formation.

- C2-Methyl (

): Provides steric bulk to restrict rotation in bi-aryl systems (atropisomerism control) and blocks the ortho position from metabolic attack.

- C5-Cyclopropyl (

): The key pharmacophore. It mimics the isopropyl group in size but offers superior metabolic stability due to the high C-H bond dissociation energy of the strained ring (character).

Physicochemical Properties

Property	Value (Predicted/Exp)	Relevance
Molecular Formula		Low MW fragment (<200 Da) ideal for FBDD.
Molecular Weight	162.23 g/mol	High ligand efficiency potential.
ClogP	~3.2	Lipophilic; good membrane permeability.
H-Bond Donors	0	Good BBB penetration potential (if maintained).
Rotatable Bonds	1 (Methoxy)	Rigid scaffold reduces entropic cost of binding.

Protocol A: High-Fidelity Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize **5-cyclopropyl-2-methylanisole** from commercially available 5-bromo-2-methylanisole. Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with a cyclopropylboronic acid.

Reagents & Materials

- Substrate: 5-Bromo-2-methylanisole (1.0 equiv)
- Coupling Partner: Cyclopropylboronic acid (1.3 equiv)[1]
- Catalyst: Palladium(II) acetate (, 5 mol%)
- Ligand: Tricyclohexylphosphine (, 10 mol%) — Critical for sterically demanding cyclopropyl couplings.
- Base: Potassium phosphate tribasic (, 3.0 equiv)
- Solvent: Toluene / Water (20:1 ratio)
- Atmosphere: Argon or Nitrogen (strictly inert).[2]

Step-by-Step Methodology

- Catalyst Pre-complexation:
 - In a glovebox or under dual-manifold Schlenk line, charge a reaction vial with
and
.
 - Add anhydrous Toluene (5 mL/mmol substrate) and stir at RT for 15 mins to generate the active
species (solution turns from orange to pale yellow/brown).
- Reaction Assembly:
 - Add 5-Bromo-2-methylanisole (1.0 equiv) and Cyclopropylboronic acid (1.3 equiv) to the reaction vessel.

- Add solid

(3.0 equiv).
- Add degassed water (0.25 mL/mmol substrate). Note: The presence of water is essential for the boronic acid activation cycle.
- Coupling:
 - Seal the vessel and heat to 100°C with vigorous stirring (1000 rpm).
 - Time: 6–12 hours. Monitor by HPLC/TLC (Eluent: 5% EtOAc in Hexanes). The cyclopropyl product usually runs slightly higher () than the bromide.
- Work-up:
 - Cool to room temperature.[1] Filter through a pad of Celite to remove Pd black.
 - Dilute with EtOAc, wash with water () and brine ().
 - Dry over , filter, and concentrate.
- Purification:
 - Flash Column Chromatography: Silica gel, Gradient 0 5% EtOAc in Hexanes.
 - Yield Expectation: 85–95% (Colorless oil).

Protocol B: Activation to 5-Cyclopropyl-2-methylphenol

Objective: Demethylate the anisole to generate the reactive phenol for drug assembly (e.g., or Mitsunobu reactions).

Reagents

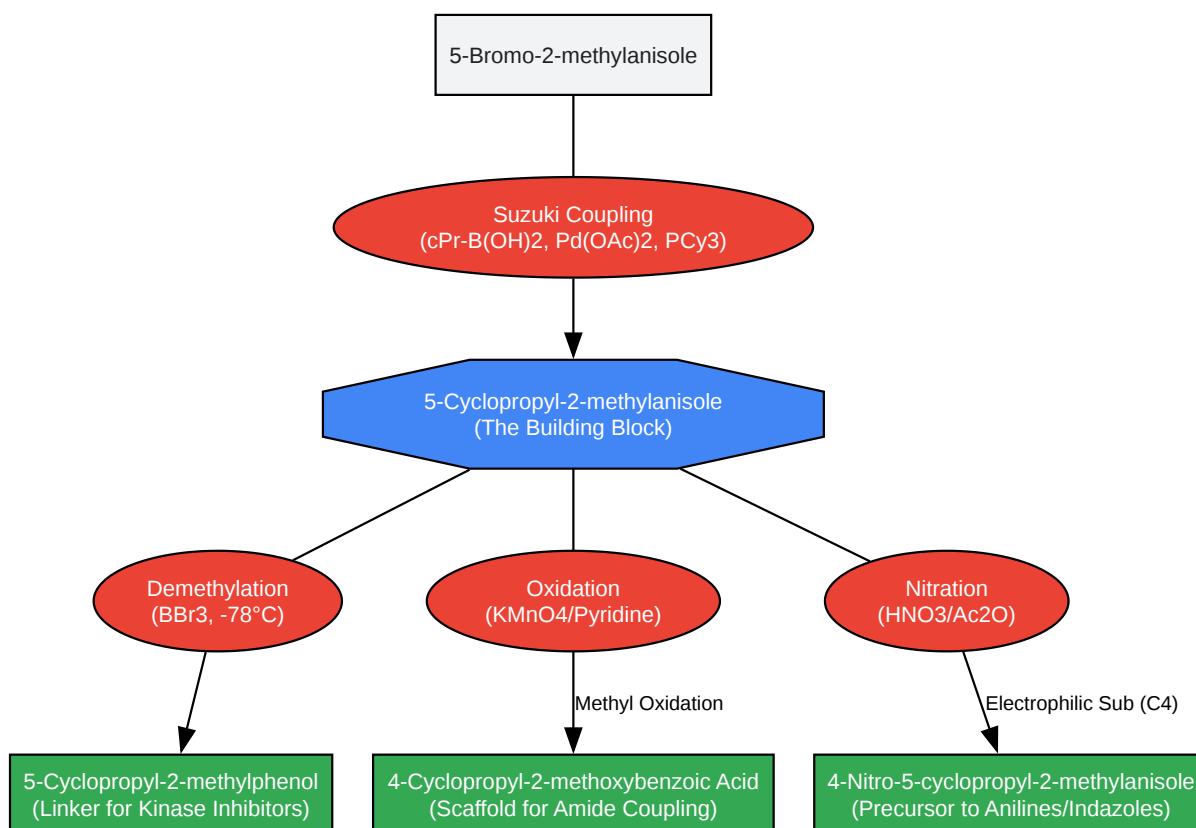
- Substrate: **5-Cyclopropyl-2-methylanisole**^[3]
- Reagent: Boron Tribromide (, 1.0 M in DCM) — Preferred over Pyridine-HCl for preserving the cyclopropyl ring.
- Solvent: Anhydrous Dichloromethane (DCM).^[2]

Methodology

- Setup: Cool a solution of substrate (1.0 equiv) in DCM (0.2 M) to -78°C (Dry ice/acetone bath).
- Addition: Dropwise add (2.5 equiv). Caution: Exothermic. Evolution of MeBr gas.
- Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Do not reflux; high heat can open the cyclopropyl ring.
- Quench: Slowly pour into ice water.
- Extraction: Extract with DCM. Wash organic layer with saturated (to remove boric acid residues).
- Result: 5-Cyclopropyl-2-methylphenol (Solid/Oil).

Strategic Functionalization Map

The following diagram illustrates the logical flow from the building block to potential drug scaffolds.



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Caption: Divergent synthesis pathways from **5-Cyclopropyl-2-methylanisole**. The core scaffold can be activated to a phenol, oxidized to a benzoic acid, or nitrated to access aniline derivatives.

Pharmaceutical Applications (Case Studies)

Type II Kinase Inhibitors

Inhibitors targeting the "inactive" DFG-out conformation of kinases often require a hydrophobic moiety to occupy the allosteric back-pocket.

- Role: The 5-cyclopropyl-2-methylphenyl motif serves as the "tail" segment.
- Mechanism: The cyclopropyl group provides a high-affinity hydrophobic contact, while the methyl group enforces a twisted conformation relative to the linker (often a urea or amide), improving selectivity against other kinases.
- Analogy: Similar to the cyclopropyl-phenyl moiety in Lenvatinib, but with an ether linkage that modulates solubility.

GPCR Allosteric Modulators

For G-Protein Coupled Receptors (e.g., mGluR, Dopamine), lipophilic bi-aryl ethers are common pharmacophores.

- Advantage: The cyclopropyl group increases CNS penetration (modulation) and prevents metabolic "soft spot" oxidation common with isopropyl or ethyl groups at the same position.

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